REACTION_CXSMILES
|
C(OC(=O)[NH:7][CH:8]1[C:12]([CH3:14])([CH3:13])[CH2:11][O:10][CH2:9]1)(C)(C)C.[ClH:16].O1CCOCC1>>[ClH:16].[CH3:13][C:12]1([CH3:14])[CH2:11][O:10][CH2:9][CH:8]1[NH2:7] |f:1.2,3.4|
|
Name
|
(4,4-Dimethyl-tetrahydro-furan-3-yl)-carbamic acid tert-butyl ester
|
Quantity
|
70 mg
|
Type
|
reactant
|
Smiles
|
C(C)(C)(C)OC(NC1COCC1(C)C)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl.O1CCOCC1
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
with stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
to be consumed by thin layer chromatography
|
Type
|
CONCENTRATION
|
Details
|
the reaction mixture was concentrated
|
Name
|
|
Type
|
product
|
Smiles
|
Cl.CC1(C(COC1)N)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |